Product packaging for 2-Amino-6-chloro-N-o-tolylbenzamide(Cat. No.:)

2-Amino-6-chloro-N-o-tolylbenzamide

Cat. No.: B8357509
M. Wt: 260.72 g/mol
InChI Key: FSEGMCNMKHUZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloro-N-o-tolylbenzamide is a substituted anthranilamide compound of significant interest in organic and medicinal chemistry research. This chemical serves as a versatile synthetic building block, particularly in the construction of more complex heterocyclic systems. Its structural framework is closely related to key intermediates used in the development of targeted therapies, such as AXL receptor tyrosine kinase inhibitors like Bemcentinib, which have been investigated in clinical trials for various cancers . The anthranilamide core is a privileged structure in agrochemical and pharmaceutical discovery. Related benzamide derivatives have demonstrated a range of biological activities, acting as apoptosis inducers in cytotoxic agents and as the active scaffold in modern insecticides . The presence of both an aromatic amine and a chloro group on the benzamide ring provides reactive sites for further functionalization, enabling its use in palladium-catalyzed cross-couplings, nucleophilic substitutions, and cyclization reactions . Researchers value this compound for its utility in method development and as a precursor for generating libraries of novel compounds for biological screening. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN2O B8357509 2-Amino-6-chloro-N-o-tolylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-amino-6-chloro-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H13ClN2O/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,16H2,1H3,(H,17,18)

InChI Key

FSEGMCNMKHUZSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 6 Chloro N O Tolylbenzamide

Strategies for Amide Bond Formation in Substituted Benzamides

The formation of the amide bond between the carboxylic acid and the amine is a critical step in the synthesis of N-substituted benzamides. nih.govresearchgate.net This can be achieved through several methods, primarily involving the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Amidation Reactions from Carboxylic Acid Precursors

Direct amidation of a carboxylic acid with an amine is a common and atom-economical approach. acs.org This reaction typically requires high temperatures to drive off water, or the use of coupling agents to activate the carboxylic acid. libretexts.orgresearchgate.net

One classic method involves reacting the carboxylic acid with an amine to form an ammonium carboxylate salt. Subsequent heating of this salt results in dehydration to form the desired amide. libretexts.org Modern approaches often employ boron-based reagents, such as boronic acids or borate esters like B(OCH2CF3)3, which can facilitate direct amide formation under milder conditions. acs.org These reagents activate the carboxylic acid, making it more susceptible to reaction with the amine. acs.org Green chemistry initiatives have also led to the development of one-pot processes that utilize thioester intermediates, avoiding traditional coupling reagents and minimizing waste. nih.gov

Key Features of Amidation from Carboxylic Acids:

Direct Thermal Method: Involves heating the carboxylic acid and amine, often in a high-boiling solvent like toluene, to remove water azeotropically. acs.org

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, enabling the reaction to proceed at room temperature.

Boron-Mediated Reactions: Catalytic or stoichiometric boron reagents promote amide formation, often with good functional group tolerance. acs.org

Amidation Reactions from Acyl Halide or Activated Ester Precursors

To circumvent the often harsh conditions required for direct amidation, more reactive carboxylic acid derivatives like acyl halides (e.g., acyl chlorides) or activated esters are frequently used. researchgate.net Acyl chlorides are particularly reactive and readily undergo nucleophilic acyl substitution with amines at room temperature to form amides. nih.govrsc.org

This method's high reactivity makes it very efficient, though it requires the additional step of converting the carboxylic acid to the acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A solvent-controlled approach using lithium bis(trimethylsilyl)amide (LiHMDS) as a nitrogen source allows for the efficient conversion of aroyl chlorides to primary amides. nih.govrsc.org Similarly, esters can undergo amidation, although this often requires catalysts or activation of the amine nucleophile. researchgate.netresearchgate.net

Precursor TypeActivating Agent/ConditionAdvantagesDisadvantages
Carboxylic AcidHeat, Coupling Agents (e.g., DCC), Boron ReagentsAtom economical, fewer synthetic stepsOften requires harsh conditions or expensive reagents
Acyl HalideNone required for reaction with amineHighly reactive, proceeds under mild conditionsRequires an extra step to prepare the acyl halide
Activated EsterNone required for reaction with amineMilder than acyl halides, good for sensitive substratesRequires preparation of the activated ester

Introduction of Chloro and Amino Functionalities via Directed Synthesis

The precise placement of the chloro and amino groups on the benzamide (B126) scaffold is crucial for the identity of the final compound. This is achieved through regioselective reactions that direct the substituents to the desired positions on the aromatic ring.

Regioselective Halogenation Approaches (e.g., meta-C-H chlorination of aniline (B41778) and benzoic acid derivatives)

Achieving the specific 2-amino-6-chloro substitution pattern requires careful control of regioselectivity. Traditional electrophilic halogenation of an electron-rich aniline derivative typically directs incoming electrophiles to the ortho and para positions. nih.govrsc.orgrsc.org To achieve meta-chlorination, modern synthetic methods utilizing transition metal catalysis are employed. nih.govrsc.orgrsc.org

Palladium-catalyzed meta-C–H chlorination has emerged as a powerful strategy for functionalizing aniline and benzoic acid derivatives in ways that are not possible with classical methods. nih.govrsc.orgnih.govacs.orgresearchgate.net These reactions often use a directing group to guide the palladium catalyst to a meta C-H bond. Norbornene can be used as a mediator in these transformations. nih.govacs.org The identification of specific ligands, such as new pyridone-based ligands, has been critical for the success and broad applicability of these meta-C–H chlorination reactions. nih.govacs.org

Catalyst/SystemSubstrate TypeKey Features
Palladium(II) AcetateAniline & Benzoic Acid DerivativesAchieves meta-C-H chlorination, overcoming standard ortho/para selectivity. nih.govrsc.org
Pd(PhCN)₂Cl₂ with Pyridone LigandAnilines & PhenolsUtilizes a norbornene mediator; the specific ligand is crucial for high yield. nih.govacs.org
Copper(II) Halides in Ionic LiquidsUnprotected AnilinesProvides high yield and regioselectivity for para-halogenation under mild conditions. beilstein-journals.org

Nitro Group Reduction Strategies for Aromatic Amines

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. acs.orgunacademy.com This two-step process involves first nitrating the aromatic ring using a mixture of nitric acid and sulfuric acid, followed by the reduction of the resulting nitro compound. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. acs.orgmasterorganicchemistry.com

A variety of methods are available for this reduction, offering different levels of chemoselectivity, which is important when other reducible functional groups are present in the molecule. commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is particularly useful for substrates containing aromatic halides, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Metal/Acid Reduction : The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for reducing aromatic nitro groups. unacademy.commasterorganicchemistry.comcommonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other sensitive groups. masterorganicchemistry.comcommonorganicchemistry.com

Reducing AgentTypical ConditionsAdvantagesPotential Drawbacks
H₂ with Pd/CHydrogen gas, Palladium on Carbon catalystHigh efficiency, clean reactionCan reduce other functional groups (e.g., alkenes, alkynes)
H₂ with Raney NiHydrogen gas, Raney Nickel catalystEffective, less prone to dehalogenating aryl halidesPyrophoric nature of the catalyst requires careful handling
Fe, Sn, or Zn with HClMetal powder in acidic solutionCost-effective, good for large-scale synthesisRequires acidic conditions, workup can be cumbersome
Tin(II) Chloride (SnCl₂)SnCl₂ in a solvent like ethanolMild, chemoselective for nitro groupsStoichiometric amounts of tin salts are produced as waste

Modern and Advanced Synthetic Techniques

Contemporary organic synthesis focuses on improving efficiency, selectivity, and environmental sustainability. For the synthesis of complex molecules like 2-Amino-6-chloro-N-o-tolylbenzamide, advanced techniques are being developed.

Palladium-catalyzed C-H activation and functionalization represent a significant advancement, allowing for the direct introduction of substituents without pre-functionalized starting materials. nih.govresearchgate.net This approach shortens synthetic routes and reduces waste. Furthermore, the development of one-pot, multi-component reactions (MCRs) allows for the construction of complex molecules from simple precursors in a single step, which is highly efficient. mdpi.com There is also a growing emphasis on "green" chemistry, focusing on developing reactions that are safer, use renewable resources, and generate less waste, such as the direct amidation processes that avoid traditional coupling agents. nih.gov

Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen (C–N) bonds, which are essential for constructing the amide linkage in benzamides. rsc.org Catalysts based on palladium, copper, and nickel are frequently employed to facilitate these transformations, often with high efficiency and selectivity. rsc.org

Common metal-catalyzed approaches applicable to benzamide synthesis include:

Aminocarbonylation: This three-component reaction combines an aryl halide, carbon monoxide, and an amine in the presence of a palladium catalyst to form an amide. rsc.org It is a highly atom-economical method for constructing the benzamide core structure.

Cross-Coupling of Amides and Aryl Halides: Palladium and copper catalysts are widely used to couple amides with aryl or alkenyl halides. rsc.org This approach is valuable for synthesizing N-aryl benzamides.

Oxidative Amidation: These reactions can form amides by coupling aldehydes or alcohols with amines, representing an alternative to traditional methods that start with carboxylic acids. rsc.orgresearchgate.net

In the context of synthesizing this compound, a plausible metal-catalyzed route would involve the coupling of a 2-amino-6-chlorobenzoic acid derivative with o-toluidine (B26562). Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly well-suited for this type of C-N bond formation. The choice of catalyst, ligand, and base is critical to achieving high yields and preventing unwanted side reactions.

Below is a table summarizing various metal-catalyzed systems used in the synthesis of benzamide derivatives.

Table 1: Representative Metal-Catalyzed Systems for Benzamide Synthesis

Catalyst SystemReaction TypeTypical SubstratesKey Features
Pd(OAc)₂ / XantphosAmination/CouplingAryl Halides, Amides, LactamsEffective for coupling weakly nucleophilic nitrogen compounds. researchgate.net
Palladium / LigandAminocarbonylationAryl Bromides, CO, AminesThree-component coupling to form amide bond in one step. rsc.org
NiCl₂Amide formation from AldehydesAldehydes, Hydroxylamine, AminesAtom-efficient method not requiring an additional oxidizing agent. rsc.org
Rh(III) ComplexesC–H ActivationBenzamides, Diazo CompoundsUsed for synthesizing complex heterocycles like γ-lactams from benzamides. nih.gov

Microwave-Assisted Synthetic Protocols for Benzamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, leading to significant reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. arkat-usa.org The process utilizes microwave irradiation to generate heat through dielectric loss, resulting in rapid and uniform heating of the reaction mixture. youtube.com

This technology has been successfully applied to the synthesis of various benzamide derivatives. researchgate.net For example, the hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional reflux, can be completed in just seven minutes with a 99% yield using microwave irradiation. rasayanjournal.co.in Similarly, the synthesis of N-alkyl phthalimides and other amide-containing structures has been achieved with high yields in dramatically shortened reaction times. rasayanjournal.co.in

The key advantages of MAOS in preparing compounds like this compound include:

Rate Acceleration: Reactions that might take several hours or days can often be completed in minutes. arkat-usa.org

Improved Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher isolated yields. arkat-usa.orgmdpi.com

Energy Efficiency: Focused heating of the reaction vessel is more energy-efficient than conventional oil baths or heating mantles.

The table below compares conventional and microwave-assisted methods for reactions relevant to benzamide synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionHeating MethodReaction TimeYield
Benzamide Hydrolysis rasayanjournal.co.inConventional1 hour-
Benzamide Hydrolysis rasayanjournal.co.inMicrowave7 minutes99%
Benzimidazole Synthesis mdpi.comConventional60 minutes61.4%
Benzimidazole Synthesis mdpi.comMicrowave5 minutes99.9%
Thiazolidinone Synthesis arkat-usa.orgConventional8-12 hours60-80%
Thiazolidinone Synthesis arkat-usa.orgMicrowave6-10 minutes80-95%

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Chloro N O Tolylbenzamide

Reactions Involving the Amide Functional Group

The amide bond in 2-Amino-6-chloro-N-o-tolylbenzamide, while generally stable, can undergo several important transformations under specific conditions. These reactions primarily involve cleavage of the amide bond or modification of the amide nitrogen.

Hydrolysis Mechanisms

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, can be catalyzed by either acid or base.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a slower process for amides compared to esters. The reaction of N-methylbenzamides with hypochlorite (B82951) has been studied, indicating that base-catalyzed hydrolysis can occur, though often requiring elevated temperatures nih.gov. For this compound, strong alkaline conditions would be necessary to achieve significant hydrolysis, yielding the corresponding sodium carboxylate and o-toluidine (B26562) arkat-usa.orgresearchgate.net.

Condition Reagents Products General Observations
Acidic HydrolysisStrong acid (e.g., HCl, H₂SO₄), Water2-Amino-6-chlorobenzoic acid, o-ToluidineProtonation of the carbonyl oxygen initiates the reaction. waters.com
Basic HydrolysisStrong base (e.g., NaOH, KOH), WaterSodium 2-amino-6-chlorobenzoate, o-ToluidineRequires forcing conditions for significant conversion. arkat-usa.orgresearchgate.net

N-Alkylation and N-Acylation Reactions

Modification of the amide nitrogen through alkylation or acylation provides a route to tertiary amides and imides, respectively.

N-Alkylation of secondary amides typically requires strong bases to deprotonate the amide nitrogen, forming a nucleophilic amidate ion that can then react with an alkyl halide stackexchange.com. Common conditions include the use of sodium hydride in an aprotic polar solvent like THF or DMF stackexchange.com. Alternatively, catalytic methods for N-alkylation of amides with alcohols have been developed, employing catalysts such as cobalt nanoparticles, which proceed via a hydrogen autotransfer mechanism youtube.com. The direct alkylation of amines with alkyl halides can sometimes lead to overalkylation, a challenge that can be managed with careful control of reaction conditions wikipedia.orgmasterorganicchemistry.com. For this compound, reaction with an alkyl halide in the presence of a strong base would be the expected pathway for N-alkylation.

N-Acylation of the amide nitrogen in this compound would lead to the formation of a diacyl-amine or imide derivative. This transformation is typically achieved using a strong acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base nih.govresearchgate.net. The reaction of amino acids with acyl chlorides, a related transformation, is often carried out under Schotten-Baumann conditions researchgate.netnih.gov. Catalytic methods for N-acylation have also been explored, sometimes in aqueous media, offering greener alternatives nih.govlibretexts.org.

Transformation Typical Reagents Expected Product Structure Key Considerations
N-AlkylationAlkyl halide, Strong base (e.g., NaH)N-alkyl-2-amino-6-chloro-N-o-tolylbenzamideRequires anhydrous conditions and a strong base to deprotonate the amide. stackexchange.com
N-AcylationAcyl chloride or Anhydride, BaseN-acyl-2-amino-6-chloro-N-o-tolylbenzamideThe primary amino group may also be acylated depending on the reaction conditions. nih.govresearchgate.net

Transformations at the Primary Aromatic Amine Moiety

The primary aromatic amine group is a versatile functional handle, enabling a variety of transformations including diazotization and condensation reactions.

Diazotization and Subsequent Reactions

The reaction of the primary aromatic amine in this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) would yield a diazonium salt libretexts.orgmasterorganicchemistry.com. This intermediate is highly valuable as it can be converted into a wide range of functional groups through subsequent reactions organic-chemistry.orgnih.gov.

The Sandmeyer reaction involves the treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) to introduce a chloro, bromo, or cyano group, respectively, in place of the diazonium group organic-chemistry.orgbyjus.com. This provides a powerful method for introducing substituents that are otherwise difficult to install directly on the aromatic ring. For instance, diazotization of this compound followed by a Sandmeyer reaction with CuCl would yield 2,6-dichloro-N-o-tolylbenzamide.

Other important transformations of diazonium salts include their reaction with potassium iodide to form aryl iodides, with HBF₄ followed by heating (the Balz-Schiemann reaction) to yield aryl fluorides, and with water under acidic conditions to produce phenols masterorganicchemistry.comorganic-chemistry.org.

Reaction Reagents Expected Product Significance
DiazotizationNaNO₂, HCl (0-5 °C)2-Chloro-6-(N-o-tolylcarbamoyl)benzenediazonium chlorideFormation of a versatile intermediate. libretexts.orgmasterorganicchemistry.com
Sandmeyer (Chlorination)CuCl2,6-Dichloro-N-o-tolylbenzamideIntroduction of a second chlorine atom. organic-chemistry.org
Sandmeyer (Bromination)CuBr2-Bromo-6-chloro-N-o-tolylbenzamideIntroduction of a bromine atom. organic-chemistry.org
Sandmeyer (Cranulation)CuCN2-Chloro-6-cyano-N-o-tolylbenzamideIntroduction of a nitrile group. organic-chemistry.org
IodinationKI2-Chloro-6-iodo-N-o-tolylbenzamideIntroduction of an iodine atom. organic-chemistry.org
HydroxylationH₂O, H⁺, Δ2-Chloro-6-hydroxy-N-o-tolylbenzamideIntroduction of a hydroxyl group. masterorganicchemistry.com

Condensation Reactions with Carbonyl Compounds

The primary aromatic amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases) researchgate.netorganic-chemistry.org. These reactions are typically acid-catalyzed and involve the elimination of a water molecule organic-chemistry.org.

A particularly important application of this reactivity is in the synthesis of heterocyclic compounds. For example, the condensation of 2-aminobenzamides with aldehydes or their equivalents can lead to the formation of quinazolinone derivatives, which are of significant interest in medicinal chemistry nih.govbeilstein-journals.org. The reaction often proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization. Various catalysts, including metal complexes and acids, have been employed to facilitate these transformations nih.govbeilstein-journals.org. The reaction of 2-aminobenzamides with orthoamides can also lead to the formation of quinazolinones, sometimes with concomitant N-alkylation nih.gov.

Reactant Catalyst/Conditions Product Type Reference
AldehydesAcid catalyst (e.g., p-TsOH)Imines (Schiff bases) researchgate.netorganic-chemistry.org
Aldehydes/KetonesVarious catalysts (e.g., I₂, metal complexes)Quinazolinones nih.govbeilstein-journals.org
OrthoamidesHeatQuinazolinones (potentially N-alkylated) nih.gov

Reactivity of the Chlorinated Aromatic Ring

The chlorine atom on the aromatic ring of this compound is relatively unreactive towards nucleophilic substitution under normal conditions. However, its reactivity can be enhanced in the presence of strong nucleophiles or through metal-catalyzed cross-coupling reactions.

A more versatile approach for modifying the chlorinated ring is through palladium-catalyzed cross-coupling reactions . Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the chlorine atom nih.govorganic-chemistry.org. For these reactions to proceed, a suitable palladium catalyst and ligand system are required. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl derivative, while a Buchwald-Hartwig amination with another amine would introduce a different amino substituent.

Reaction Type Coupling Partner Catalyst System Expected Product Type Reference
Suzuki CouplingArylboronic acidPd catalyst (e.g., Pd(OAc)₂), Ligand, BaseBiaryl derivative nih.govorganic-chemistry.org
Heck CouplingAlkenePd catalyst, BaseAlkenylated derivative beilstein-journals.org
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseDiamine derivative organic-chemistry.org
Stille CouplingOrganostannanePd catalystAryl or alkyl substituted derivative

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

For this compound, the chloro group serves as the leaving group in SNAr reactions. The rate and feasibility of these reactions are significantly influenced by the electronic nature of the substituents on the aromatic ring. While the amino group is an activating group for electrophilic aromatic substitution, its electron-donating nature can decrease the ring's susceptibility to nucleophilic attack compared to rings bearing strongly electron-withdrawing groups. However, under appropriate conditions, particularly with strong nucleophiles or in the presence of a catalyst, the chloro group can be displaced.

Common nucleophiles in SNAr reactions include amines, alkoxides, and thiolates. For instance, the reaction of this compound with various primary or secondary amines can lead to the corresponding diamine derivatives. The general reaction is depicted below:

General Scheme for SNAr Reaction:

Generated code

The reaction conditions, such as temperature, solvent, and the nature of the base used, are critical for the successful substitution and to minimize potential side reactions.

Cross-Coupling Reactions as Functionalization Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted aromatic ring of this compound makes it a suitable substrate for various cross-coupling reactions, enabling the introduction of a wide range of functional groups at this position.

The Buchwald-Hartwig amination is a prominent example, facilitating the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, this reaction would allow for the introduction of various amino substituents by replacing the chlorine atom. The general catalytic cycle involves oxidative addition of the aryl chloride to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination of this compound:

Reactant 1Reactant 2Catalyst SystemProduct
This compoundPrimary or Secondary AminePd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., a biarylphosphine) + Base (e.g., NaOtBu)2-Amino-6-(amino)-N-o-tolylbenzamide derivative

Another powerful cross-coupling reaction is the Suzuki coupling , which forms a new carbon-carbon bond between an organoboron compound and an aryl halide. libretexts.orgnih.gov This reaction is catalyzed by a palladium(0) complex and requires a base. For this compound, a Suzuki coupling with an aryl or vinyl boronic acid would yield a biaryl or styrenyl derivative, respectively.

Suzuki Coupling of this compound:

Reactant 1Reactant 2Catalyst SystemProduct
This compoundAryl or Vinyl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)2-Amino-6-(aryl/vinyl)-N-o-tolylbenzamide derivative

These cross-coupling strategies offer a modular and efficient approach to functionalize the this compound core, providing access to a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Cyclization Reactions Leading to Fused Heterocyclic Systems (as a synthetic intermediate)

The structural arrangement of the amino and amide functionalities in this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. A particularly important class of heterocycles accessible from this scaffold is the quinazolinones.

Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities. orientjchem.orgnih.gov The synthesis of quinazolinones often involves the cyclization of 2-aminobenzamide (B116534) derivatives. In a typical synthetic route, the amino group of a derivative of this compound can react with a suitable one-carbon source, such as an aldehyde or formic acid, followed by intramolecular cyclization and dehydration to form the quinazolinone ring system.

For example, a derivative of this compound where the chloro group has been substituted (as described in the previous sections) can undergo cyclization to form a substituted quinazolinone. The general transformation is illustrated below:

General Scheme for Quinazolinone Synthesis:

Generated code

Spectroscopic and Structural Elucidation Methodologies for 2 Amino 6 Chloro N O Tolylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Amino-6-chloro-N-o-tolylbenzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, protons attached to aromatic rings typically resonate at higher chemical shifts (downfield) compared to those on aliphatic chains. In the case of this compound, the aromatic protons on both the benzamide (B126) and tolyl rings would exhibit distinct signals. The broad signal of the amino (-NH2) group and the amide (-NH) proton would also be observable, with their chemical shifts potentially affected by solvent and concentration.

Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. The coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field and reveals the number of neighboring protons. For example, the protons on the tolyl ring would likely show splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons, allowing for their specific assignment.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon of the amide group is typically observed at a significantly downfield chemical shift (around 160-180 ppm). Aromatic carbons resonate in the range of approximately 100-150 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH3), methylene (B1212753) (CH2), and methine (CH) groups. A DEPT-135 experiment, for instance, shows CH and CH3 signals as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons, such as the carbonyl carbon and the carbons attached to the chlorine and amino groups on the benzamide ring, are not observed in DEPT spectra. This information is crucial for the unambiguous assignment of the carbon signals.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity of the molecule. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.eduepfl.ch Cross-peaks in the 2D spectrum indicate which protons are neighbors, typically separated by two or three bonds. This is instrumental in tracing the proton networks within the tolyl and benzamide rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.orgsdsu.eduepfl.ch This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. wikipedia.orgsdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons, as it shows correlations between these carbons and nearby protons. For example, the carbonyl carbon can be assigned by its correlation to the amide proton and protons on the adjacent aromatic ring.

The following table summarizes the expected NMR data for this compound based on typical chemical shift ranges and spectroscopic principles.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135 Key HMBC Correlations
Amide NH~8-10 (broad singlet)--Carbonyl C, Aromatic C's
Amino NH₂~4-6 (broad singlet)--Aromatic C's
Aromatic CH (Benzamide)~6.5-8.0~115-140CHOther Aromatic C's, Carbonyl C
Aromatic CH (Tolyl)~7.0-7.5~125-140CHOther Aromatic C's, Methyl C
Methyl CH₃ (Tolyl)~2.0-2.5 (singlet)~15-25CH₃Aromatic C's (Tolyl)
Carbonyl C=O-~165-175QuaternaryAmide H, Aromatic H's
C-Cl (Benzamide)-~125-135QuaternaryAromatic H's
C-NH₂ (Benzamide)-~140-150QuaternaryAromatic H's, Amino H's
C-C=O (Benzamide)-~120-130QuaternaryAromatic H's
C-NH (Tolyl)-~135-145QuaternaryAmide H, Aromatic H's (Tolyl)
C-CH₃ (Tolyl)-~130-140QuaternaryMethyl H's, Aromatic H's (Tolyl)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. ksu.edu.sa Key functional groups in this compound have distinct IR absorption bands. The N-H stretching vibrations of the primary amine (-NH2) and the secondary amide (-NH-) groups are expected in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group typically appears as a strong band around 1680-1630 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into its conformational state.

The following table outlines the expected vibrational frequencies for key functional groups in this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amine (-NH₂)Symmetric & Asymmetric Stretch3500-3300 (two bands)3500-3300
Amide (-NH-)Stretch3400-3200 (one band)3400-3200
Aromatic C-HStretch3100-30003100-3000
Carbonyl (C=O)Stretch1680-1630 (strong)1680-1630 (weaker)
Aromatic C=CStretch1600-14501600-1450 (often strong)
C-NStretch1400-12001400-1200
C-ClStretch800-600800-600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org In a typical mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. miamioh.edu For this compound, cleavage of the amide bond could lead to the formation of ions corresponding to the 2-amino-6-chlorobenzoyl cation and the o-tolylaminyl radical, or vice versa. Further fragmentation of these initial fragments can provide additional structural details.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the atoms.

For this compound, an X-ray crystal structure would provide accurate bond lengths, bond angles, and torsion angles. This information would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the relative orientation of the two aromatic rings.

Furthermore, X-ray crystallography provides detailed insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonding is expected to be a significant intermolecular force, with the amino and amide N-H groups acting as hydrogen bond donors and the carbonyl oxygen and the nitrogen of the amino group acting as hydrogen bond acceptors. Pi-stacking interactions between the aromatic rings may also play a role in the crystal packing. Understanding these intermolecular interactions is crucial for comprehending the solid-state properties of the compound.

Analysis of Hydrogen Bonding Networks

The crystal structure of this compound is characterized by a network of intermolecular hydrogen bonds. These interactions primarily involve the amino group (-NH2) and the amide functionality (-C(O)NH-). Specifically, the amino group acts as a hydrogen bond donor, forming connections with the carbonyl oxygen atom of an adjacent molecule.

In a related compound, 2-amino-6-chloro-N-methylbenzamide, similar hydrogen bonding patterns are observed. nih.govnih.gov In this analogue, molecules are linked by N—H⋯O hydrogen bonds, creating layers that are parallel to the ab plane of the crystal lattice. nih.gov The hydrogen-bond geometry for this related structure reveals two distinct interactions: N1—H1B⋯O1 and N2—H2⋯O1. nih.gov The planarity of the benzamide moiety is a significant feature, with the dihedral angle between the benzene (B151609) ring and the methylamide substituent being 68.39 (11)°. nih.govnih.gov This planarity facilitates the formation of these hydrogen-bonded layers.

Detailed analysis of the hydrogen bonding in the methyl derivative provides a model for understanding the interactions in this compound. The key parameters of these bonds are summarized in the table below.

Table 1: Hydrogen-Bond Geometry (Å, °) for 2-Amino-6-chloro-N-methylbenzamide

D—H⋯A D—H H⋯A D⋯A D—H⋯A
N1—H1B⋯O1 0.86 2.11 2.970 (3) 175
N2—H2⋯O1 0.86 2.04 2.895 (4) 172

Data sourced from crystallographic studies of 2-amino-6-chloro-N-methylbenzamide. nih.gov

π-π Stacking and Other Non-Covalent Interactions

In many aromatic compounds, π-π stacking interactions between the phenyl rings are a common feature. However, in the case of 2-amino-6-chloro-N-methylbenzamide, the molecular packing into layers seems to be the more dominant organizational motif, with no specific mention of significant π-π stacking in the published crystallographic analysis. nih.gov The arrangement into layers parallel to the ab plane is primarily dictated by the hydrogen bonding network. nih.gov

Other potential non-covalent interactions that could play a role include dipole-dipole interactions arising from the polar C-Cl and C=O bonds, as well as weaker van der Waals forces. The chlorine substituent on the benzene ring can also participate in halogen bonding, although this is not explicitly detailed in the available literature for this specific class of compounds. The study of Hirshfeld surfaces for similar molecules, such as 2-amino-4-chlorobenzonitrile, has revealed that N···H/H···N contacts are the most dominant contributions, signifying the importance of hydrogen bonding over other interactions like π-π stacking. analis.com.my

Further computational and experimental studies would be beneficial to fully elucidate the nature and extent of these weaker interactions in the crystal structure of this compound.

Theoretical and Computational Investigations of 2 Amino 6 Chloro N O Tolylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

No published data were found regarding quantum chemical calculations specifically for 2-Amino-6-chloro-N-o-tolylbenzamide.

Geometry Optimization and Conformational Landscapes

There are no available studies on the geometry optimization or conformational analysis of this compound. Such a study would typically involve computational methods to determine the most stable three-dimensional structure and explore its various possible conformations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Information regarding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for this compound, is not present in the reviewed literature. This type of analysis is crucial for understanding a molecule's reactivity and intermolecular interaction sites.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

No computational predictions of vibrational frequencies or other spectroscopic parameters for this compound have been published. These calculations are often used to complement experimental spectroscopic data, such as that from FT-IR and Raman spectroscopy.

Reaction Mechanism Elucidation and Transition State Modeling

There are no computational studies in the available literature that elucidate the reaction mechanism or model the transition states involved in the synthesis of this compound.

Intermolecular Interaction Studies and Crystal Packing Prediction

No research was found that details the intermolecular interactions or predicts the crystal packing of this compound. These studies, often employing techniques like Hirshfeld surface analysis, are vital for understanding the solid-state properties of a compound.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

There is no information available from molecular dynamics simulations regarding the dynamic behavior and flexibility of this compound.

2 Amino 6 Chloro N O Tolylbenzamide As a Synthetic Intermediate and Chemical Building Block

Role in the Construction of Diverse Organic Molecules

2-Amino-6-chloro-N-o-tolylbenzamide is a bifunctional molecule, containing both a primary aromatic amine group and a secondary amide linkage. This dual functionality makes it a valuable synthon for creating diverse molecular architectures. The primary amino group is a potent nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and condensation. The amide portion, while generally less reactive, can undergo hydrolysis or participate in cyclization reactions under specific conditions.

The presence of the chlorine atom at the 6-position and the o-tolyl group influences the molecule's reactivity and physical properties. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, affecting the nucleophilicity of the amino group. The sterically bulky o-tolyl group can direct the regioselectivity of certain reactions and influence the final conformation of the products. These substituents make this compound a specialized building block for creating targeted molecules with specific electronic and steric properties. It is an important organic intermediate for the synthesis of medicines and agricultural chemicals nih.gov.

Precursor for Advanced Heterocyclic Scaffolds (e.g., quinazolinones, benzothiazoles, benzoxazoles)

The 2-aminobenzamide (B116534) framework is a well-established precursor for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Quinazolinones: The most direct application of this compound as a heterocyclic precursor is in the synthesis of quinazolinones. Quinazolinones are a class of compounds with a broad spectrum of biological activities. The general strategy involves the condensation of a 2-aminobenzamide with a suitable one-carbon (C1) electrophile, such as an aldehyde, carboxylic acid, or their derivatives, to form the pyrimidinone ring. nih.gov An efficient, catalyst-free method involves reacting 2-aminobenzamide with benzylamine (B48309) in DMSO to yield quinazolinones. researchgate.net Various catalytic systems, including copper and iodine, have been developed to facilitate this transformation under mild conditions with a wide tolerance for different functional groups. organic-chemistry.org

Reagent(s)Catalyst/ConditionsProduct TypeReference
AldehydesKMnO4, Microwave2-Substituted Quinazolin-4(3H)-ones nih.gov
BenzylaminesDMSO, Catalyst-free2-Arylquinazolines researchgate.net
α-Keto acidsStainless-steel, oxidant-free, solvent-free2-Arylquinazolinones organic-chemistry.org
Aldehydesp-Toluenesulfonic acid, PIDA4(3H)-Quinazolinones organic-chemistry.org
KetoalkynesTrifluoroacetic acid (TFA)2-Aryl/Alkyl-quinazolin-4(3H)-ones nih.gov
β-KetoestersPhosphorous acid (H3PO3)Quinazolinones nih.gov

Benzothiazoles and Benzoxazoles: While the synthesis of quinazolinones from 2-aminobenzamides is a direct and common transformation, the formation of benzothiazoles and benzoxazoles from this specific precursor is less direct. The standard synthetic routes to these heterocycles typically start with 2-aminothiophenol (B119425) and 2-aminophenol, respectively. organic-chemistry.orgorganic-chemistry.orgscholarsresearchlibrary.comrsc.org

For this compound to act as a precursor for these scaffolds, the amide functionality would first need to be chemically converted into a thiol (for benzothiazoles) or a hydroxyl group (for benzoxazoles). However, the core 2-amino-6-chloroaniline structure, which can be conceptually derived from the benzamide (B126), is a key component.

Benzothiazole Synthesis: Generally involves the cyclization of a 2-aminothiophenol with various reagents like carboxylic acids, aldehydes, or nitriles. organic-chemistry.org For instance, an efficient method uses copper catalysis to condense 2-aminobenzenethiols with nitriles. organic-chemistry.org Another approach uses iodine to promote the condensation of 2-aminothiophenol with aldehydes. organic-chemistry.org

Benzoxazole Synthesis: The synthesis of benzoxazoles typically proceeds through the condensation of 2-aminophenols with reagents such as carboxylic acids, aldehydes, or orthoesters. organic-chemistry.orgrsc.org A green and efficient method utilizes samarium triflate as a reusable catalyst for the reaction between o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org Copper-catalyzed reactions have also been developed, for example, in the hydroamination of alkynones with 2-aminophenols. rsc.org

Therefore, while this compound is not a direct starting material for benzothiazoles and benzoxazoles, it can be considered a potential, albeit indirect, precursor following appropriate functional group interconversions.

Potential Applications in Functional Materials Chemistry (e.g., as a monomer or cross-linker)

The application of this compound in the field of functional materials is a speculative but promising area. There is currently limited published research exploring its specific use as a monomer or cross-linker. However, its molecular structure suggests potential utility in polymer chemistry.

The presence of two reactive N-H bonds—one from the primary aniline (B41778) amine and one from the secondary amide—allows the molecule to function as a monomer in polycondensation reactions. For example, it could react with diacyl chlorides or diisocyanates to form novel polyamides or polyureas. The rigid aromatic backbone and the potential for hydrogen bonding could impart desirable properties to the resulting polymers, such as high thermal stability, mechanical strength, and specific optical or electronic characteristics.

Furthermore, the heterocyclic scaffolds that can be synthesized from this building block, such as quinazolinones, are known to possess interesting photophysical properties. Incorporating these units into a polymer backbone could lead to the development of functional materials like organic light-emitting diodes (OLEDs), fluorescent sensors, or advanced coatings. The chlorine substituent could also serve as a site for further post-polymerization modification, adding another layer of versatility. While these applications are theoretical, they highlight the untapped potential of this compound beyond its role as a simple synthetic intermediate.

Advanced Methodological Approaches in the Study of 2 Amino 6 Chloro N O Tolylbenzamide

High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) has revolutionized the process of drug discovery and materials science by enabling the rapid screening of numerous reaction conditions or compound variations in parallel. In the context of 2-Amino-6-chloro-N-o-tolylbenzamide synthesis, HTE could be instrumental in optimizing the coupling reaction between a suitable 2-amino-6-chlorobenzoic acid derivative and o-toluidine (B26562).

Automated synthesis platforms, often integrated with HTE, can perform entire synthetic sequences with minimal human intervention. sigmaaldrich.com These platforms utilize robotic systems for precise liquid handling, temperature control, and reaction work-up, allowing for the systematic exploration of a wide range of catalysts, solvents, and reaction temperatures to maximize the yield and purity of the target benzamide (B126). sigmaaldrich.comresearchgate.net For instance, a 96-well plate format could be employed to test various coupling reagents and bases simultaneously for the amide bond formation, a critical step in the synthesis of this compound. researchgate.net

Table 1: Illustrative High-Throughput Screening Parameters for the Synthesis of this compound

ParameterVariations Explored
Coupling Reagent HATU, HBTU, PyBOP, DCC
Base DIPEA, N-methylmorpholine, Triethylamine
Solvent DMF, DMSO, Acetonitrile, Dichloromethane
Temperature (°C) 25, 40, 60, 80

This table illustrates a hypothetical HTE setup for optimizing the synthesis of this compound. The data is representative and not from a specific study.

The integration of artificial intelligence with these automated systems is a burgeoning field, promising to further accelerate the discovery of optimal synthetic routes by using machine learning algorithms to predict reaction outcomes and suggest new experimental conditions. researchgate.net

Chemoinformatics and Database Mining for Related Structures and Reactions

Chemoinformatics provides the tools to manage and analyze vast amounts of chemical data, which is invaluable for understanding structure-activity relationships and discovering novel synthetic pathways. neovarsity.orgimedpub.com For this compound, chemoinformatic databases can be mined to identify known reactions that have been successfully applied to similar substituted benzamides.

Databases such as Reaxys, SciFinder (CAS), and PubChem contain extensive information on chemical reactions, including experimental procedures, yields, and spectroscopic data. wikipedia.org By searching for reactions involving substrates with similar electronic and steric properties to the precursors of this compound, researchers can identify promising synthetic strategies. For example, data mining could reveal that a specific palladium-catalyzed carbonylation of a related 2,6-disubstituted aniline (B41778) is a high-yielding route to the corresponding benzamide. wordpress.com

Furthermore, chemoinformatics tools can be used to predict the physicochemical properties and potential biological activities of this compound and its analogues, guiding the design of new compounds with desired characteristics. uci.edukpfu.ru

Table 2: Major Chemical Databases for Reaction Mining

DatabaseKey Features
Reaxys Extensive database of chemical reactions, substances, and properties with detailed experimental data. wikipedia.org
SciFinder (CAS) Comprehensive collection of chemical literature, substances, and reactions. wikipedia.org
PubChem Publicly accessible database of chemical molecules and their activities against biological assays. neovarsity.orgwikipedia.org
ChEMBL A database of bioactive molecules with their activities against various targets. neovarsity.org

Flow Chemistry Applications in Benzamide Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and control over reaction parameters. nih.govacs.org The synthesis of benzamides, including potentially this compound, can be significantly improved using flow chemistry techniques.

The key benefits of flow chemistry include superior heat and mass transfer, which allows for the use of highly exothermic or rapid reactions under controlled conditions. amt.ukresearchgate.net For the synthesis of this compound, a flow process could involve pumping a solution of an activated 2-amino-6-chlorobenzoic acid and o-toluidine through a heated reactor coil. This setup would enable precise control over the reaction temperature and residence time, leading to higher yields and purities compared to traditional batch methods. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Benzamides

FeatureBatch SynthesisFlow Synthesis
Heat Transfer Limited by vessel surface areaExcellent, due to high surface-to-volume ratio amt.uk
Mass Transfer Can be inefficient, leading to side reactionsEfficient mixing, improved reaction rates amt.uk
Safety Higher risk with large volumes of hazardous materialsInherently safer with small reaction volumes acs.org
Scalability Often requires re-optimizationMore straightforward to scale up by running for longer
Process Control Less precise control over temperature and timePrecise control over reaction parameters nih.gov

Future Research Directions in this compound Chemistry: An Emerging Frontier

The chemical compound this compound, a substituted aromatic amide, represents a scaffold with significant potential for further exploration in various fields of chemistry. While specific research on this exact molecule is nascent, the broader class of benzamides and related amino-chloro-substituted aromatics has been the subject of extensive investigation. This article outlines promising future research directions and emerging paradigms in the chemistry of this compound, focusing on the design of novel analogues, the exploration of new reaction pathways, the application of computational tools, and the development of sustainable production methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-6-chloro-N-o-tolylbenzamide, and what yields are typically achieved?

  • Methodological Answer : The compound is synthesized via Procedure A using 2-amino-6-chlorobenzoic acid (5.83 mmol) and o-toluidine (12.8 mmol) in benzene and chloroform. The reaction involves activation with SOCl₂, followed by amidation. Purification via column chromatography (CH₂Cl₂) yields 55% of the product as a yellow solid. Key steps include controlling stoichiometry (excess o-toluidine) and solvent selection to minimize side reactions .

Q. What spectroscopic methods are recommended for structural confirmation and purity assessment?

  • Methodological Answer : ¹H NMR in CDCl₃ is critical for structural validation. Peaks at δ 7.96 (d, J=7.9 Hz, 1H) and δ 2.35 (s, 3H) confirm aromatic protons and the methyl group on the o-tolyl moiety, respectively. Integration ratios and coupling constants (e.g., J=8.3 Hz for adjacent aromatic protons) ensure structural fidelity. Purity is assessed via chromatographic retention times and absence of extraneous peaks .

Q. How can researchers address discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Contradictions in NMR signals (e.g., split peaks or shifted resonances) often arise from residual solvents, rotamers, or incomplete purification. Re-crystallization in CHCl₃ or repeated chromatography with gradient elution (e.g., CH₂Cl₂/hexane) can resolve impurities. Deuterated solvent consistency (CDCl₃ vs. DMSO-d₆) must also be verified to avoid solvent-induced shifts .

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve yield beyond 55%?

  • Methodological Answer : Yield enhancement can be achieved by:

  • Catalytic Additives : Introducing DMAP (4-dimethylaminopyridine) to accelerate amidation.
  • Solvent Optimization : Replacing benzene with DMF or THF to improve solubility of intermediates.
  • Temperature Gradients : Slow addition of o-toluidine at 0°C to suppress exothermic side reactions.
    Similar benzamide syntheses demonstrate success with trifluoroacetic acid (TFA) in CH₂Cl₂ for acid activation .

Q. How can density functional theory (DFT) predict electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms (20-25% Hartree-Fock) accurately model HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G* are suitable for geometry optimization. Validation against experimental UV-Vis spectra ensures reliability. Studies on analogous systems show <2.4 kcal/mol deviation in thermochemical properties .

Q. What challenges arise in crystallographic structure determination, and how are they resolved?

  • Methodological Answer : Poor crystal growth due to flexibility in the o-tolyl group can be mitigated by:

  • Cocrystallization : Using tartaric acid to form stable co-crystals.
  • Low-Temperature Data Collection : Reducing thermal motion (100 K) improves resolution.
    SHELX programs are recommended for refinement, particularly for handling twinning or high-resolution data. Disordered chloro groups require constraints during refinement .

Q. How do steric and electronic effects influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The o-tolyl group introduces steric hindrance, limiting nucleophilic attack at the amide carbonyl. Electronic effects from the chloro substituent activate the benzene ring for electrophilic substitution (e.g., nitration at the para position). Computational Mulliken charges can identify reactive sites, while kinetic studies (e.g., monitoring by LC-MS) quantify regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.